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Compound of Interest

Compound Name: 1,2-Dodecanediol

Cat. No.: B074227 Get Quote

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopic data for 1,2-Dodecanediol. It is intended for

researchers, scientists, and drug development professionals who utilize this compound in their

work. This document details the characteristic spectral signatures of 1,2-Dodecanediol and

outlines the experimental protocols for acquiring such data.

Data Presentation
The following tables summarize the key quantitative data from the 1H NMR, 13C NMR, and IR

spectra of 1,2-Dodecanediol. This information is critical for compound identification, purity

assessment, and structural elucidation.

Table 1: 1H NMR Spectroscopic Data for 1,2-
Dodecanediol in CDCl3

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.68 m 1H H-2

~3.62 dd 1H H-1a

~3.43 dd 1H H-1b

~1.26-1.50 m 18H H-3 to H-11

~0.88 t 3H H-12
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Note: The exact chemical shifts and coupling constants may vary slightly depending on the

specific experimental conditions.

Table 2: 13C NMR Spectroscopic Data for 1,2-
Dodecanediol in CDCl3[1]

Chemical Shift (δ) ppm Assignment

~72.5 C-2

~66.9 C-1

~33.5 C-3

~31.9 C-10

~29.6 C-4 to C-9

~25.9 C-11

~22.7 C-12

~14.1 C-13

Note: The assignments are based on typical chemical shifts for aliphatic diols.

Table 3: IR Spectroscopic Data for 1,2-Dodecanediol[1]
Wavenumber (cm-1) Intensity Assignment

~3350 Strong, Broad
O-H stretch (hydrogen-

bonded)

~2920 Strong C-H stretch (asymmetric, CH2)

~2850 Strong C-H stretch (symmetric, CH2)

~1465 Medium C-H bend (scissoring, CH2)

~1060 Strong
C-O stretch (secondary

alcohol)

~1030 Strong C-O stretch (primary alcohol)
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Note: The IR data is typically acquired using an Attenuated Total Reflectance (ATR) accessory.

Experimental Protocols
The following are detailed methodologies for acquiring the NMR and IR spectra of 1,2-
Dodecanediol.

1H and 13C NMR Spectroscopy
1. Sample Preparation:

Weigh approximately 10-20 mg of 1,2-Dodecanediol into a clean, dry vial.

Add approximately 0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Vortex the mixture until the sample is fully dissolved.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

2. Instrumentation and Data Acquisition:

The spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

1H NMR:

A standard single-pulse experiment is used.

The spectral width is set to approximately 12 ppm, centered around 6 ppm.

A relaxation delay of 1-2 seconds is employed.

Typically, 16 to 32 scans are acquired to ensure a good signal-to-noise ratio.

13C NMR:

A proton-decoupled pulse sequence is used to simplify the spectrum.

The spectral width is set to approximately 220 ppm.
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A longer relaxation delay of 5-10 seconds is used to ensure accurate integration of all

carbon signals.

A significantly larger number of scans (e.g., 1024 or more) is required due to the low

natural abundance of the 13C isotope.

3. Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed.

The spectra are phase-corrected and baseline-corrected.

The chemical shifts are referenced to the TMS signal at 0.00 ppm for 1H NMR and the

residual CDCl3 signal at 77.16 ppm for 13C NMR.

Infrared (IR) Spectroscopy
1. Sample Preparation:

As 1,2-Dodecanediol is a solid at room temperature, the spectrum is conveniently acquired

using an Attenuated Total Reflectance (ATR) accessory.

A small amount of the solid sample is placed directly onto the ATR crystal.

The pressure arm is lowered to ensure good contact between the sample and the crystal.

2. Instrumentation and Data Acquisition:

A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

A background spectrum of the clean, empty ATR crystal is recorded first.

The sample spectrum is then acquired over a range of 4000 to 400 cm-1.

To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.

3. Data Processing:

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm-1).
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The background spectrum is automatically subtracted from the sample spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 1,2-
Dodecanediol.

Sample Preparation

NMR Analysis IR Analysis

Data Output
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 1,2-Dodecanediol.

To cite this document: BenchChem. [Spectroscopic Data of 1,2-Dodecanediol: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074227#spectroscopic-data-of-1-2-dodecanediol-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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